molecular formula C16H12ClFO4 B6410588 4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261955-74-1

4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%

Cat. No. B6410588
CAS RN: 1261955-74-1
M. Wt: 322.71 g/mol
InChI Key: XLKWOLXAKFAXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% (hereafter referred to as 4-CEFBA) is an organic compound that has been studied for its potential application in scientific research. It is a chlorinated derivative of benzoic acid, and its structure is composed of a benzene ring with a chlorine atom, an ethoxycarbonyl group, and a fluorine atom attached to it. 4-CEFBA has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound is also known to be a useful tool in the synthesis of various organic compounds.

Scientific Research Applications

4-CEFBA has been studied for its potential application in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, 4-CEFBA has been used in the synthesis of various organic compounds, such as 4-chloro-3-fluorobenzoic acid, 4-chloro-2-fluorobenzoic acid, and 4-chloro-3-ethoxycarbonylbenzoic acid. 4-CEFBA has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 4-CEFBA is not fully understood. However, it is believed that the chlorine atom, ethoxycarbonyl group, and fluorine atom of 4-CEFBA interact with cellular components, such as proteins and enzymes, to produce its biological effects. It is also believed that 4-CEFBA may interact with DNA to produce its anti-cancer effects.
Biochemical and Physiological Effects
4-CEFBA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. 4-CEFBA has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 4-CEFBA has been found to exhibit anti-bacterial, anti-fungal, and anti-viral activities.

Advantages and Limitations for Lab Experiments

4-CEFBA has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. In addition, 4-CEFBA has been found to exhibit a wide range of biological activities, making it a useful tool for scientific research. However, 4-CEFBA also has several limitations. It is not very soluble in water, so it may be difficult to use in aqueous solutions. In addition, 4-CEFBA may be toxic at high concentrations, so it should be used with caution in lab experiments.

Future Directions

There are a number of possible future directions for research on 4-CEFBA. One potential direction is to investigate the molecular mechanism of action of 4-CEFBA and its effects on various cellular components. Another potential direction is to investigate the effects of 4-CEFBA on different types of cancer cells and to develop new anti-cancer drugs based on 4-CEFBA. Additionally, it may be possible to develop new synthetic methods to produce 4-CEFBA in higher yields. Finally, further research could be done to investigate the potential therapeutic applications of 4-CEFBA, such as its use as an antioxidant or anti-inflammatory agent.

Synthesis Methods

4-CEFBA can be synthesized in a few different ways. The most common method involves the reaction of 4-chlorobenzoic acid with 4-fluoro-3-ethoxycarbonylbenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces 4-CEFBA in yields of up to 95%. Another method involves the reaction of 4-chlorobenzoic acid with 4-fluoro-3-ethoxycarbonylbenzaldehyde in the presence of a base, such as potassium carbonate. This reaction yields 4-CEFBA in yields of up to 80%.

properties

IUPAC Name

4-chloro-2-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO4/c1-2-22-16(21)12-5-3-9(7-14(12)18)13-8-10(17)4-6-11(13)15(19)20/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWOLXAKFAXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691957
Record name 5-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid

CAS RN

1261955-74-1
Record name [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 5-chloro-3′-fluoro-, 4′-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261955-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.